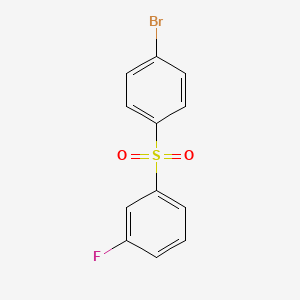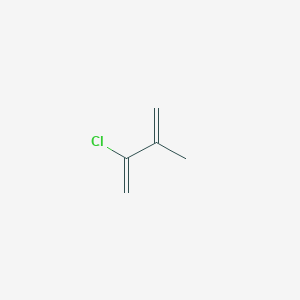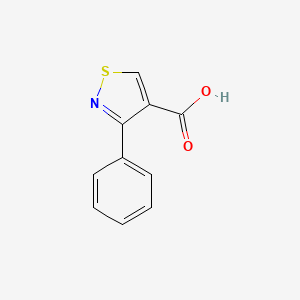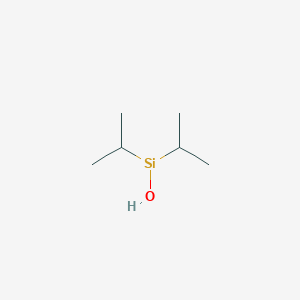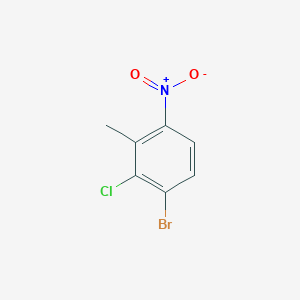
1-Bromo-2-chloro-3-methyl-4-nitrobenzene
Overview
Description
1-Bromo-2-chloro-3-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methyl, and nitro groups
Preparation Methods
1-Bromo-2-chloro-3-methyl-4-nitrobenzene can be synthesized through several routes. One common method involves the nitration of 1-bromo-2-chloro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the bromination of 2-chloro-3-methylbenzene followed by nitration can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-2-chloro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Nucleophilic Aromatic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as the presence of a strong base.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, tin, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-3-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-methyl-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-nitrobenzene: Lacks the chlorine and methyl groups, making it less sterically hindered and more reactive towards certain reactions.
1-Chloro-2-nitrobenzene: Lacks the bromine and methyl groups, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-5-nitrotoluene: Similar in structure but with different positions of the substituents, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-bromo-2-chloro-3-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGOVVVJFNTRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


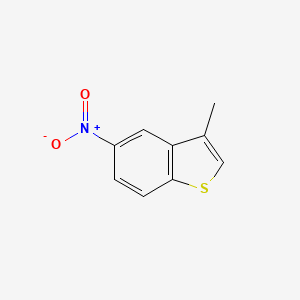
![Benzo[d][1,2,3]thiadiazol-7-amine](/img/structure/B3187818.png)
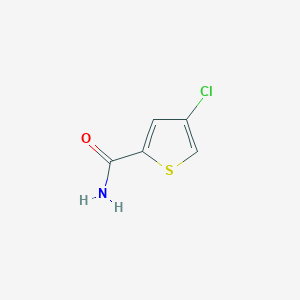
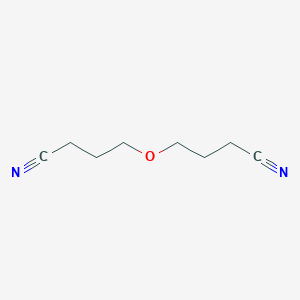
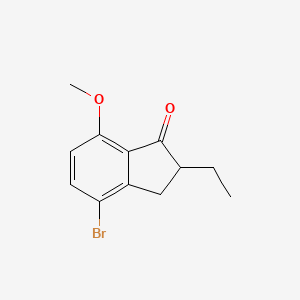
![N-[4-(4-Methoxyanilino)phenyl]acetamide](/img/structure/B3187851.png)

![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)
